2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound featuring a combination of indole and indoline structures, a sulfonyl group, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole nitrogen.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Indolinyl Ethanone: The final step involves the coupling of the sulfonylated indole with indoline and ethanone under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the indole and indoline rings.
Reduction: Reduced forms of the ethanone moiety.
Substitution: Substituted derivatives at the fluorobenzyl position.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel organic compounds.
Biology
The compound’s indole and indoline structures are known to interact with biological systems, potentially serving as ligands for receptors or enzymes. This makes it a candidate for drug discovery and development.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore these potential therapeutic applications.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The indole and indoline rings can mimic natural substrates or inhibitors, modulating biological pathways. The sulfonyl group may enhance binding affinity and specificity, while the fluorobenzyl moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(3-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
- 2-((1-(3-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
- 2-((1-(3-bromobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
Uniqueness
The presence of the fluorobenzyl group in 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties and metabolic stability of the compound, potentially enhancing its biological activity and making it a unique candidate for further research and development.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S/c26-20-8-5-6-18(14-20)15-27-16-24(21-9-2-4-11-23(21)27)32(30,31)17-25(29)28-13-12-19-7-1-3-10-22(19)28/h1-11,14,16H,12-13,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERBVBWPASLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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